molecular formula C16H25NOS B5236201 2-(benzylthio)-N-(1-isopropyl-2-methylpropyl)acetamide

2-(benzylthio)-N-(1-isopropyl-2-methylpropyl)acetamide

Cat. No. B5236201
M. Wt: 279.4 g/mol
InChI Key: MKDSWAKRFARBEU-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(1-isopropyl-2-methylpropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BZT-AAA and is a thioamide derivative of phenylacetone. BZT-AAA has been studied for its ability to act as a dopamine transporter blocker, which makes it a potential candidate for the treatment of various neurological disorders.

Mechanism of Action

BZT-AAA acts by blocking the reuptake of dopamine in the brain, which increases the concentration of dopamine in the synapse. This leads to an increase in dopamine signaling, which can have various effects on the brain depending on the region affected. For example, increased dopamine signaling in the striatum can lead to improved motor function, while increased dopamine signaling in the prefrontal cortex can improve attention and working memory.
Biochemical and Physiological Effects:
BZT-AAA has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase dopamine signaling in the striatum, which can improve motor function. Additionally, it has been shown to increase dopamine signaling in the prefrontal cortex, which can improve attention and working memory. However, BZT-AAA can also have negative effects on the brain, such as increasing the risk of addiction and causing neurotoxicity.

Advantages and Limitations for Lab Experiments

BZT-AAA has several advantages for lab experiments, including its ability to act as a potent dopamine transporter blocker and its potential for use in the treatment of various neurological disorders. However, BZT-AAA also has limitations, such as its potential for addiction and neurotoxicity.

Future Directions

There are several future directions for research on BZT-AAA. One potential avenue of research is to investigate the potential of BZT-AAA as a treatment for Parkinson's disease. Additionally, further research could be conducted to investigate the potential of BZT-AAA as a treatment for ADHD and drug addiction. Finally, more research is needed to better understand the potential negative effects of BZT-AAA on the brain, such as neurotoxicity and addiction.

Synthesis Methods

The synthesis of BZT-AAA can be achieved through the reaction of phenylacetone with thioacetamide in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with benzyl chloride and isopropylmagnesium bromide to form the final compound.

Scientific Research Applications

BZT-AAA has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a potent dopamine transporter blocker, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

2-benzylsulfanyl-N-(2,4-dimethylpentan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NOS/c1-12(2)16(13(3)4)17-15(18)11-19-10-14-8-6-5-7-9-14/h5-9,12-13,16H,10-11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDSWAKRFARBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)CSCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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